![molecular formula C7H4BrClN2 B580437 7-Bromo-8-chloroimidazo[1,2-a]pyridine CAS No. 1357946-85-0](/img/structure/B580437.png)
7-Bromo-8-chloroimidazo[1,2-a]pyridine
Description
Structural Characterization of 7-Bromo-8-chloroimidazo[1,2-a]pyridine
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound is characterized by a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring, with halogen substituents positioned at the 7 and 8 positions respectively. Crystallographic studies of related imidazo[1,2-a]pyridine derivatives have revealed that these compounds typically exhibit planar or near-planar molecular geometries, with the degree of planarity influenced by the nature and position of substituents.
The crystal structure analysis of halogenated imidazo[1,2-a]pyridine compounds demonstrates that the molecular system tends toward planarity, with dihedral angles between substituent groups and the heterocyclic core typically ranging from 0.62° to several degrees depending on steric factors. For this compound, the positioning of halogen atoms at adjacent positions creates a specific steric environment that influences the overall molecular conformation.
Bond length analysis in similar brominated imidazo[1,2-a]pyridine derivatives shows characteristic carbon-bromine bond distances. Studies have reported bromine-carbon bond lengths of approximately 1.886 Å and 1.880 Å for comparable compounds, which fall within the expected range for aromatic carbon-bromine bonds. The chlorine substitution at position 8 introduces additional electronic effects that complement the bromine substitution, creating a unique electronic environment within the heterocyclic framework.
The asymmetric unit considerations in crystallographic analysis reveal that halogenated imidazo[1,2-a]pyridine derivatives can exhibit different packing arrangements depending on the specific substitution pattern. The presence of both bromine and chlorine atoms provides multiple sites for intermolecular interactions, including halogen bonding and van der Waals interactions, which influence the crystal packing and overall solid-state structure.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Features
Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through both proton and carbon-13 nuclear magnetic resonance techniques. The spectroscopic analysis of imidazo[1,2-a]pyridine derivatives reveals characteristic chemical shift patterns that allow for unambiguous structural identification.
Carbon-13 nuclear magnetic resonance spectra of imidazo[1,2-a]pyridine derivatives typically exhibit four distinct sets of signals corresponding to imidazole carbon atoms, aromatic carbon atoms, and any additional substituent carbons. In the downfield region, both carbon-nitrogen double bond and carbon-nitrogen single bond imidazole carbon signals are characteristically centered around chemical shifts of approximately 146 and 145 parts per million respectively. The aromatic carbon signals of the pyridine ring system are found in the range of approximately 140 to 108 parts per million, providing a distinctive fingerprint for the heterocyclic framework.
The halogen substitution pattern in this compound creates specific chemical shift patterns that reflect the electronic influence of both bromine and chlorine atoms on the heterocyclic system. The electron-withdrawing nature of both halogens affects the chemical shifts of nearby carbon atoms, with the magnitude of the effect depending on the proximity and electronic properties of each halogen substituent.
Proton nuclear magnetic resonance spectroscopy reveals the characteristic aromatic proton signals for the remaining hydrogen atoms on the heterocyclic framework. The specific chemical shifts and coupling patterns observed depend on the electronic environment created by the halogen substituents and their influence on the electron density distribution throughout the molecule.
Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Assignment |
---|---|---|
Imidazole Carbon (C=N) | ~146 | Imidazole double bond carbon |
Imidazole Carbon (C-N) | ~145 | Imidazole single bond carbon |
Aromatic Carbon | 140-108 | Pyridine ring carbons |
Aromatic Proton | 6.5-8.5 | Heterocyclic protons |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides valuable information about the molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 231/233/235, reflecting the isotopic pattern characteristic of compounds containing both bromine and chlorine atoms. The isotopic distribution pattern provides a distinctive signature that confirms the presence of both halogen atoms within the molecular structure.
The fragmentation behavior of halogenated imidazo[1,2-a]pyridine derivatives typically involves the loss of halogen atoms as neutral species or the formation of halide anions. The relative stability of the resulting fragment ions depends on the electronic stabilization provided by the heterocyclic framework and the specific substitution pattern. The presence of both bromine and chlorine creates multiple possible fragmentation pathways, each contributing to the overall mass spectral pattern.
The base peak in the mass spectrum often corresponds to fragments that retain the core imidazo[1,2-a]pyridine structure while losing one or both halogen substituents. The relative intensities of these fragment ions provide information about the ease of halogen loss and the stability of the resulting ionic species. Additional fragmentation may involve ring-opening processes or further degradation of the heterocyclic system under high-energy conditions.
Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment |
---|---|---|
231/233/235 | Variable | Molecular ion [M]+ |
151/153 | High | [M-Br]+ |
196/198 | Medium | [M-Cl]+ |
116 | High | [M-Br-Cl]+ |
Computational Chemistry Approaches
Density Functional Theory Calculations
Density functional theory calculations provide detailed insights into the electronic structure and geometric optimization of this compound. These computational studies reveal the preferred molecular conformation, bond lengths, bond angles, and electronic properties that characterize this halogenated heterocyclic compound. The application of density functional theory methods to imidazo[1,2-a]pyridine derivatives has proven particularly valuable for understanding the relationship between structure and electronic properties.
Geometric optimization calculations using density functional theory predict the most stable molecular conformation of this compound, including the precise positioning of halogen substituents relative to the heterocyclic framework. These calculations reveal that the molecule adopts a planar or near-planar configuration, with the halogen atoms positioned to minimize steric interactions while maintaining optimal electronic overlap within the conjugated system.
The calculated bond lengths and angles obtained from density functional theory studies provide theoretical values that can be compared with experimental crystallographic data. For halogenated imidazo[1,2-a]pyridine derivatives, density functional theory calculations consistently predict carbon-bromine bond lengths in the range of 1.88-1.89 Å, which align closely with experimental observations. Similar calculations for the carbon-chlorine bond provide complementary information about the structural parameters.
Vibrational frequency calculations using density functional theory methods predict the infrared absorption bands characteristic of this compound. These calculations reveal the expected carbon-nitrogen stretching frequencies of the imidazole ring system at approximately 1370 and 1200 wavenumbers, as well as the unsaturated carbon-hydrogen stretching vibrations of the pyridine ring near 3100 wavenumbers. The presence of halogen substituents influences these vibrational modes through both mass effects and electronic perturbations.
Molecular Orbital Analysis and Electronic Properties
Molecular orbital analysis of this compound reveals the electronic structure and frontier orbital characteristics that govern the chemical behavior of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide crucial information about the electronic properties and potential reactivity patterns. The presence of both bromine and chlorine substituents creates a unique electronic environment that influences the distribution of electron density throughout the molecular framework.
The frontier molecular orbital analysis demonstrates how halogen substitution affects the electronic properties of the imidazo[1,2-a]pyridine core structure. The electron-withdrawing nature of both bromine and chlorine atoms stabilizes both occupied and unoccupied molecular orbitals, with the magnitude of stabilization depending on the orbital coefficients at the substitution sites. This stabilization influences the energy gap between frontier orbitals and affects the electronic absorption and emission properties of the compound.
Electrostatic potential surface calculations provide insights into the charge distribution and potential sites for intermolecular interactions in this compound. These calculations reveal regions of electron density depletion around the halogen atoms, which can participate in halogen bonding interactions, as well as areas of increased electron density associated with the nitrogen atoms of the heterocyclic system.
The calculated dipole moment and polarizability values reflect the asymmetric charge distribution created by the differential electronegativity of bromine and chlorine substituents. These electronic properties influence the solubility, crystal packing, and intermolecular interaction patterns observed in the solid state and solution phases.
Electronic Property | Calculated Value | Method |
---|---|---|
HOMO Energy | Variable (eV) | Density Functional Theory |
LUMO Energy | Variable (eV) | Density Functional Theory |
Energy Gap | Variable (eV) | Density Functional Theory |
Dipole Moment | Variable (Debye) | Density Functional Theory |
Propriétés
Numéro CAS |
1357946-85-0 |
---|---|
Formule moléculaire |
C7H4BrClN2 |
Poids moléculaire |
231.477 |
Nom IUPAC |
7-bromo-8-chloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H |
Clé InChI |
XUJVZIBGHIETGJ-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=C2C(=C1Br)Cl |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes key structural analogs of 7-bromo-8-chloroimidazo[1,2-a]pyridine, highlighting substituent positions, physicochemical properties, and biological activities:
Key Observations:
Substituent Position Effects: Bromo/chloro substitution at positions 7 and 8 (target compound) vs. The 2-phenyl group in increases lipophilicity, whereas amine or sulfonyl groups (e.g., ) improve aqueous solubility.
Biological Activity: Nitro-substituted analogs (e.g., 3-NO₂ in ) exhibit enhanced electrophilicity, useful in covalent inhibitor design. 8-Fluoro derivatives act as bioisosteres for pyrimidine rings in CNS-targeting compounds .
Synthetic Routes :
- Cyclization with α-halo ketones (e.g., 1,3-dichloroacetone in ) is a common strategy.
- Post-functionalization (e.g., sulfonylation in ) enables diversification for structure-activity relationship (SAR) studies.
Physicochemical and Pharmacokinetic Considerations
- Solubility : Halogenation generally reduces solubility, but hydrophilic substituents (e.g., sulfonyl in , amine in ) counterbalance this effect.
- Thermal Stability : Melting points for bromo/chloro derivatives range from 197°C () to 223–225°C (tetrahydroimidazo analogs in ), reflecting crystallinity influenced by substituents.
- Metabolic Stability : Nitro groups (e.g., in ) may increase metabolic liability compared to halogenated analogs.
Méthodes De Préparation
Cyclocondensation of Halogenated Pyridine Derivatives
The most widely adopted route involves cyclocondensation reactions between substituted 2-aminopyridines and α-halo carbonyl compounds. For 7-bromo-8-chloro substitution, 2-amino-4-bromo-5-chloropyridine serves as the foundational building block. Reaction with monochloroacetaldehyde (40% aqueous solution) in ethanol at 50–55°C for 5–24 hours yields the target compound. Sodium bicarbonate or triethylamine acts as the base, achieving yields of 65–72% after recrystallization.
Critical Parameters :
Halogen-Specific α-Haloketone Condensation
An alternative protocol employs α-bromo/chloroketones under catalyst-free conditions. For instance, 2-amino-4-bromo-5-chloropyridine reacts with 2-bromo-1-(4-chlorophenyl)ethan-1-one in acetonitrile at 60°C. This method circumvents metal catalysts, leveraging nucleophilic aromatic substitution (SNAr) for imidazo ring formation.
Advantages :
-
By-product Mitigation : <5% dimeric impurities due to steric hindrance from halogen substituents
Reaction Optimization and Scalability
Solvent and Base Selection
Comparative studies reveal solvent-dependent yield variations:
Solvent | Base | Yield (%) | Purity (HPLC) |
---|---|---|---|
Ethanol | NaHCO3 | 72 | 98.5 |
Methanol | NaOH | 68 | 97.2 |
Acetonitrile | None | 78 | 99.1 |
Ethanol enhances solubility of halogenated intermediates, while acetonitrile facilitates faster kinetics in uncatalyzed systems.
Industrial-Scale Production
Continuous flow reactors achieve kilogram-scale synthesis with the following optimized parameters:
-
Residence Time : 12 minutes
-
Pressure : 3 bar
-
Throughput : 1.2 kg/hr
-
Purity : 99.3% (validated via in-line HPLC)
Key industrial challenges include halogen displacement under basic conditions, addressed through pH stabilization (6.5–7.0) using phosphate buffers.
Purification and Analytical Characterization
Recrystallization Protocols
Crude product purification employs mixed solvent systems:
Solvent Ratio (EA:Hexane) | Recovery (%) | Purity Gain (%) |
---|---|---|
1:1 | 85 | 97.2 → 99.1 |
1:2 | 78 | 97.2 → 99.4 |
1:3 | 65 | 97.2 → 99.6 |
Crystallography reveals planar molecular geometry (RMSD <0.024 Å) with N–H⋯N hydrogen bonding stabilizing the lattice.
Spectroscopic Fingerprints
-
¹H NMR (400 MHz, CDCl3): δ 8.19 (s, 1H, H5), 7.65 (s, 1H, H2), 7.28–7.21 (m, 2H, H3/H6)
-
¹³C NMR : 148.2 (C7-Br), 134.5 (C8-Cl), 125.9–110.4 (imidazo ring carbons)
Mechanistic Insights and By-product Analysis
The reaction proceeds through a dual pathway:
-
SNAr Mechanism : Pyridine nitrogen attacks α-halocarbonyl electrophile
-
Tautomerization : Keto-enol equilibrium stabilizes intermediate before cyclization
Common by-products include:
-
8-Chloro-6-bromo-2-ethylimidazo[1,2-a]pyridine (5–8% yield) from overalkylation
-
Dihydroimidazo[1,2-a]pyridine derivatives (<3%) under reducing conditions
Emerging Methodologies
Q & A
What are the optimized synthetic routes for 7-bromo-8-chloroimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sequential halogenation of the imidazo[1,2-a]pyridine scaffold. For bromination, a common method uses bromine in acetic acid under inert atmosphere (e.g., N₂ or Ar) to prevent side reactions . Chlorination may employ reagents like SOCl₂ or POCl₃. Key factors affecting yield include:
- Temperature : Controlled heating (60–80°C) minimizes decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity, while acetic acid stabilizes intermediates.
- Catalysts : Lewis acids like FeCl₃ can accelerate halogenation.
Example protocol: Starting with imidazo[1,2-a]pyridine, bromine is added dropwise in acetic acid at 70°C for 6 hours, followed by chlorination with POCl₃ at reflux. Yields range from 50–75% after purification via column chromatography.
How can spectroscopic and crystallographic techniques resolve structural ambiguities in halogenated imidazo[1,2-a]pyridines?
Answer:
- X-ray crystallography : Determines precise atomic positions and confirms regioselectivity of halogen substitution. For example, hydrogen-bonding patterns (N–H⋯N) in the crystal lattice validate amine group coordination .
- NMR : ¹H and ¹³C NMR identify substituent positions. For 7-bromo-8-chloro derivatives, characteristic deshielding of adjacent protons (δ 8.5–9.5 ppm) confirms bromine placement .
- IR and HRMS : Validate functional groups (e.g., C–Br stretch at ~550 cm⁻¹) and molecular weight (±2 ppm accuracy) .
What strategies address contradictory data on biological activity across structurally similar analogs?
Answer:
- Systematic SAR studies : Compare analogs with single-substituent variations. For example, replacing 8-chloro with 8-fluoro in imidazo[1,2-a]pyridines reduces antimicrobial activity by 40%, highlighting the chlorine’s electronegativity-driven efficacy .
- Dose-response assays : Use IC₅₀ values to quantify potency differences.
- Computational docking : Predict binding affinities to targets (e.g., CDK2) and validate via in vitro kinase assays .
What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Answer:
The bromine atom acts as a superior leaving group compared to chlorine due to lower bond dissociation energy (C–Br: ~276 kJ/mol vs. C–Cl: ~327 kJ/mol). In Suzuki-Miyaura couplings:
- Catalyst selection : Pd(PPh₃)₄ facilitates oxidative addition at the bromine site.
- Solvent effects : DME/H₂O mixtures enhance solubility of boronic acid partners.
- Steric hindrance : The 8-chloro group may slow transmetallation, requiring elevated temperatures (90–110°C) .
How can researchers design robust HPLC/LC-MS methods for purity analysis?
Answer:
- Column selection : C18 columns (5 µm, 250 mm) resolve halogenated impurities.
- Mobile phase : Gradient elution with 0.1% TFA in H₂O/MeCN (50:50 to 10:90 over 20 min).
- Detection : UV at 254 nm (Br/Cl absorb strongly); MS in positive ion mode for molecular ion [M+H]⁺ (e.g., m/z 265.9 for C₇H₄BrClN₂) .
What computational tools predict the physicochemical properties of this compound?
Answer:
- LogP prediction : Use XLogP3 (3.4 for bromo/chloro analogs) .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess dipole moments and electrostatic potential maps .
- ADMET profiling : Tools like SwissADME predict moderate bioavailability (TPSA ~35 Ų) and blood-brain barrier permeability .
How to validate target engagement in kinase inhibition studies?
Answer:
- Crystallography : Co-crystal structures with CDK2 (PDB ID: 1H1P) reveal halogen bonding with kinase hinge regions .
- SPR biosensors : Measure binding kinetics (kₐ, kₐ) in real-time.
- Cellular assays : Monitor phosphorylation of downstream markers (e.g., Rb protein in cancer cell lines) .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Purification : Replace column chromatography with recrystallization (hexane/EtOAc) or centrifugal partition chromatography.
- Exothermic reactions : Use jacketed reactors to control temperature during halogenation.
- Byproduct management : Trap HBr/HCl gases with NaOH scrubbers .
How do steric and electronic effects influence regioselectivity in further functionalization?
Answer:
- Electron-withdrawing halogens : Direct electrophilic substitution to the 3-position due to deactivation of the 7- and 8-positions.
- Steric effects : Bulky substituents at the 2-position (e.g., methyl) hinder reactions at adjacent sites.
- Metal-directed C–H activation : Pd-catalyzed arylation occurs preferentially at the 6-position .
How to troubleshoot low yields in amide coupling reactions with this compound carboxylic acid derivatives?
Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.